molecular formula C14H12N2O2 B15388327 p-Aminobenzoyl benzamide

p-Aminobenzoyl benzamide

Cat. No.: B15388327
M. Wt: 240.26 g/mol
InChI Key: UHFCINGZGZQJIR-UHFFFAOYSA-N
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Description

Significance and Context within Aromatic Amide Chemistry

Aromatic amides are a major class of organic compounds characterized by an amide group (–CONH–) directly attached to an aromatic ring. numberanalytics.com This structural arrangement is fundamental in numerous biologically active compounds, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com The amide bond itself is remarkably stable, a feature critical in the structure of proteins where it is known as a peptide bond. libretexts.orgwikipedia.org

The significance of p-Aminobenzoyl benzamide (B126) lies in its bifunctional nature. It possesses the characteristic stability and structural influence of the benzamide core, a feature common to a wide range of molecules with diverse applications, including medicinal chemistry. ontosight.aiontosight.ai Furthermore, the presence of a primary amino group (p-amino) on one of the phenyl rings introduces a site for further chemical modification, allowing it to serve as a versatile building block in organic synthesis. numberanalytics.com This combination of a stable amide linker and a reactive amino group on a dual-aromatic ring system makes p-Aminobenzoyl benzamide a molecule of interest for creating more complex chemical architectures.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 74441-06-8
Molecular Formula C₁₄H₁₂N₂O₂ nih.gov
Molecular Weight 240.26 g/mol nih.gov
Appearance White to off-white solid guidechem.com
Solubility Sparingly soluble in water guidechem.com
Boiling Point 432.5 ± 30.0 °C (Predicted) chemicalbook.com
Density 1.348 ± 0.06 g/cm³ (Predicted) chemicalbook.com

Note: Some physical properties are predicted values based on computational models.

Overview of Research Trajectories for the this compound Scaffold

The structural attributes of this compound have paved the way for several research trajectories, primarily in materials science and medicinal chemistry.

In the realm of materials science , the related compound p-aminobenzamide is used as an intermediate in the production of pigments. google.com The rigid, aromatic nature of such scaffolds is a key feature in the synthesis of aromatic polyamides. scirp.org These polymers are known for their high thermal stability and mechanical strength. For instance, research into polymeric p-benzoyl-4,4'-diaminobenzoylaniline, a structurally related aromatic polyamide, has shown that these materials can exhibit good thermal stability up to 300°C and possess fluorescent properties, making them promising as functional materials. scirp.org The polymerization often occurs via a low-temperature poly-condensation reaction, for example, between a diamine and a diacyl chloride. scirp.org The this compound scaffold, with its reactive amino group, is a potential monomer for the synthesis of novel polyamides with tailored properties.

In medicinal chemistry , benzamide derivatives are extensively studied for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.aiontosight.ai The benzamide structure serves as a key pharmacophore in many therapeutic agents. While direct research on the therapeutic applications of this compound is not extensively documented in the provided results, its scaffold is representative of structures investigated in drug discovery. For example, N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents. researchgate.net The p-amino group on the benzamide scaffold offers a convenient point for chemical modification, allowing researchers to create libraries of related compounds to explore structure-activity relationships (SAR) for various biological targets. This approach was utilized in the development of potent and selective TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold. nih.gov

Additionally, this compound and its precursors are used as intermediates in the synthesis of other complex organic molecules. guidechem.compatsnap.com The synthesis of such compounds often involves multi-step reactions, starting from materials like p-nitrobenzoic acid, which is converted through acylation, ammonolysis, and reduction steps. google.compatsnap.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

4-amino-N-benzoylbenzamide

InChI

InChI=1S/C14H12N2O2/c15-12-8-6-11(7-9-12)14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,17,18)

InChI Key

UHFCINGZGZQJIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for P Aminobenzoyl Benzamide

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing p-aminobenzoyl benzamide (B126) typically involve a multi-step process that begins with readily available starting materials. These approaches are characterized by their reliability and well-documented procedures.

Acyl Chloride Formation and Amidation Strategies

A primary and widely utilized method for creating the amide bond in p-aminobenzoyl benzamide involves the reaction of an acyl chloride with an amine. fishersci.itresearchgate.net This strategy, often referred to as the Schotten-Baumann reaction, is a cornerstone of amide synthesis. fishersci.it The general approach involves the formation of an acyl chloride from a carboxylic acid, which is then reacted with an amine to form the desired amide. fishersci.itlibretexts.org

The synthesis typically starts with p-nitrobenzoic acid. This starting material is first converted to its more reactive acyl chloride derivative, p-nitrobenzoyl chloride. google.compatsnap.com This transformation is commonly achieved by reacting p-nitrobenzoic acid with a chlorinating agent such as thionyl chloride or triphosgene. google.comgoogle.com The resulting p-nitrobenzoyl chloride is then subjected to an amidation reaction.

In one variation, p-nitrobenzoyl chloride is reacted with ammonia (B1221849) to produce p-nitrobenzamide. google.comgoogle.com This intermediate is then condensed with a second molecule of p-nitrobenzoyl chloride to form 4-nitrobenzoyl-N-(4-nitrobenzoyl) amine. google.com

Alternatively, p-aminobenzamide can be used as the amine component. In this case, p-aminobenzamide is reacted with benzoyl chloride in the presence of an acid binding agent in an organic solvent to produce this compound. google.com

The reaction between the acyl chloride and the amine is generally rapid and is often carried out at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with a base such as a tertiary amine or pyridine (B92270) to neutralize the hydrogen chloride byproduct. fishersci.itresearchgate.net

Nitro Group Reduction Protocols

A key step in the synthesis of this compound from nitro-containing precursors is the reduction of the nitro group to an amine. google.compatsnap.comgoogle.com This transformation is crucial for introducing the desired amino functionality.

Several methods are employed for this reduction. A common and traditional approach is the use of iron powder in an acidic medium, such as acetic acid or hydrochloric acid. google.comyoutube.com The reaction involves heating the nitro compound with iron filings, which act as the reducing agent. google.com Another established method involves catalytic hydrogenation. google.com In this process, the nitro compound is treated with hydrogen gas in the presence of a catalyst, such as Raney nickel or palladium on carbon (Pd/C). google.comgoogle.com The reaction is typically carried out under pressure and at elevated temperatures. google.com

For instance, p-nitrobenzamide can be reduced to p-aminobenzamide using either iron powder or catalytic hydrogenation. google.comgoogle.com Similarly, the intermediate 4-nitrobenzoyl-N-(4-nitrobenzoyl) amine can be reduced to 4-aminobenzoyl-N-(4-aminobenzoyl) amine through these methods. google.com The choice of reducing agent and reaction conditions can influence the yield and selectivity of the process.

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

To improve the efficiency of the classical synthesis routes, researchers have focused on optimizing various reaction parameters. These optimizations aim to increase the product yield, enhance selectivity, and reduce reaction times.

In the acyl chloride formation step, the choice of chlorinating agent and catalyst can be crucial. For instance, the use of an organic alkali catalyst like DMF during the reaction of p-nitrobenzoic acid with thionyl chloride can facilitate the formation of p-nitrobenzoyl chloride. google.com The reaction temperature and pressure are also important variables that can be adjusted to maximize the conversion. google.com

For the amidation reaction, controlling the temperature and the rate of addition of the acyl chloride can help to minimize side reactions. google.com The choice of solvent and base is also critical. Aprotic solvents are generally preferred to avoid hydrolysis of the acyl chloride. fishersci.it

In the nitro group reduction step, the selection of the catalyst and reaction conditions for catalytic hydrogenation is vital. For example, using a 5% palladium on carbon catalyst with controlled stirring speed can lead to high yields of the corresponding amine. google.com When using iron powder for reduction, the reaction temperature and the amount of acid can be optimized to ensure complete conversion. google.com The use of hydrazine (B178648) hydrate (B1144303) in the presence of ferric hydroxide (B78521) has also been reported as an effective method for the reduction of p-nitrobenzamide, offering high purity and yield. google.com

Reaction Step Parameter to Optimize Example Condition Reported Outcome
Acyl Chloride FormationCatalystDMFFacilitates formation of p-nitrobenzoyl chloride google.com
AmidationTemperature< 40°C during dropwise additionMinimizes side reactions google.com
Nitro Group ReductionCatalyst5% Palladium on Carbon94-95% yield of p-aminobenzamide google.com
Nitro Group ReductionReducing AgentHydrazine hydrate with Fe(OH)₃91.1% yield and 99.1% purity of p-aminobenzamide google.com

Advanced and Green Chemistry Synthesis Strategies

In response to the growing need for more sustainable and environmentally friendly chemical processes, advanced and green chemistry strategies for the synthesis of this compound have been explored. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Catalytic Hydrogenation Methods

Catalytic hydrogenation, while also used in classical methods, is a key focus of green chemistry approaches for nitro group reduction due to its high atom economy, producing water as the primary byproduct. u-tokyo.ac.jp Advances in catalyst technology have led to more efficient and selective hydrogenations under milder conditions.

The use of catalysts like palladium on carbon (Pd/C) or Raney nickel allows for the efficient reduction of nitro groups to amines. google.comgoogle.com Research has focused on developing catalysts that are more active and require lower pressures and temperatures, thus reducing the energy input required for the reaction. nih.gov For instance, the use of a 5% palladium on carbon catalyst has been shown to achieve high yields of p-aminobenzamide (94-95%). google.com The reaction conditions, such as solvent, temperature, and hydrogen pressure, are carefully controlled to ensure high selectivity and prevent over-reduction or other side reactions. google.com

The development of magnetocatalysis, where magnetic nanoparticles are used to heat the catalyst locally, has shown promise for conducting amide hydrogenations at milder conditions, even at ambient pressure. nih.gov While not yet specifically reported for this compound, this technology represents a potential future direction for greener synthesis.

Phase Transfer Catalysis in Amide Bond Formation

Phase transfer catalysis (PTC) has emerged as a valuable technique in green chemistry for facilitating reactions between reactants that are in different phases, such as an aqueous phase and an organic phase. This approach can eliminate the need for harsh organic solvents and can lead to faster reaction rates and higher yields.

In the context of this compound synthesis, phase transfer catalysis has been applied to the amidation step. For example, the reaction of p-nitrobenzoyl chloride (in an organic solvent like toluene) with aqueous ammonia can be significantly enhanced by the use of a phase transfer catalyst, such as hexadecyltrimethylammonium chloride. google.compatsnap.com The catalyst facilitates the transfer of the reactants across the phase boundary, allowing the reaction to proceed smoothly at a controlled temperature. google.com This method avoids the use of large quantities of organic solvents and can simplify the work-up procedure.

Continuous Flow Synthesis and Microreactor Systems for Scalability

The transition from traditional batch processing to continuous flow synthesis represents a significant leap forward in chemical manufacturing, offering enhanced safety, consistency, and scalability. Microreactor systems, characterized by their high surface-area-to-volume ratios, provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purity. google.com

While specific literature on the continuous flow synthesis of this compound is emerging, the principles have been successfully applied to the synthesis of various aromatic amides and peptides. thieme-connect.de The established batch synthesis of this compound, which typically involves the acylation of p-nitrobenzoic acid, followed by ammonolysis and reduction, can be adapted for a continuous flow process. guidechem.comgoogle.com

In a conceptual continuous flow setup, streams of the reactants would be continuously fed into a series of interconnected microreactors or packed-bed reactors, each dedicated to a specific reaction step. For instance, the highly exothermic ammonolysis of p-nitrobenzoyl chloride could be safely and efficiently managed in a microreactor with superior heat exchange capabilities, minimizing the formation of byproducts. google.com The subsequent reduction of the nitro group, often a challenging step in batch production, can be performed in a packed-bed reactor containing a solid-supported catalyst, allowing for easy separation and reuse of the catalyst.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Amides

ParameterBatch SynthesisContinuous Flow Synthesis
Scalability Limited, requires larger vesselsEasily scalable by numbering-up or longer operation
Safety Higher risk with exothermic reactionsEnhanced safety due to small reaction volumes and superior heat control
Process Control Difficult to maintain homogeneityPrecise control over temperature, pressure, and residence time
Product Quality Potential for batch-to-batch variabilityConsistent product quality and higher purity
Efficiency Can be less efficient due to downtimeHigher throughput and potential for automation

The adoption of continuous flow technology for the synthesis of this compound promises not only to enhance production efficiency but also to align with the principles of green chemistry by reducing waste and energy consumption.

Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions and maximizing yield and purity.

Elucidation of Reaction Pathways and Intermediates

The conventional synthesis of this compound proceeds through a multi-step pathway, each involving distinct intermediates. The primary route commences with p-nitrobenzoic acid. guidechem.comgoogle.com

Acyl Chloride Formation: The first step involves the conversion of p-nitrobenzoic acid to the more reactive p-nitrobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride or phosgene. The intermediate, p-nitrobenzoyl chloride , is highly susceptible to nucleophilic attack.

Ammonolysis/Amidation: The p-nitrobenzoyl chloride is then reacted with ammonia in a process known as ammonolysis or amidation. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate, which subsequently collapses to expel a chloride ion, yielding the stable amide, p-nitrobenzamide . nih.gov

Reduction of the Nitro Group: The final step is the reduction of the nitro group of p-nitrobenzamide to an amino group. This transformation is a critical step and can be achieved through various reducing agents, such as catalytic hydrogenation (e.g., using a palladium catalyst) or chemical reduction (e.g., using iron in acidic medium or sodium hydrosulfide). guidechem.comnih.gov The intermediate species in this step are transient and include nitroso and hydroxylamine (B1172632) derivatives before the final formation of This compound .

Table 2: Key Intermediates in the Synthesis of this compound

StepReactantReagentIntermediateProduct
1. Acylationp-Nitrobenzoic AcidThionyl Chloride-p-Nitrobenzoyl chloride
2. Ammonolysisp-Nitrobenzoyl chlorideAmmoniaTetrahedral Adductp-Nitrobenzamide
3. Reductionp-NitrobenzamideH₂/Pd or Fe/HClNitroso and Hydroxylamine derivativesThis compound

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insights into the rates of reaction and the factors that influence them, such as temperature, concentration, and catalyst loading. While specific kinetic data for the entire synthesis of this compound is not extensively published, valuable information can be gleaned from studies on analogous reactions, particularly the reduction of nitroaromatic compounds.

The reduction of 4-nitrophenol, a compound structurally similar to p-nitrobenzamide, has been widely studied as a model reaction for catalytic activity. nih.govrsc.org These studies often reveal that the reaction follows pseudo-first-order kinetics with respect to the nitro compound when the reducing agent is in large excess. The apparent rate constant (k_app) is influenced by factors such as the nature and concentration of the catalyst, temperature, and the pH of the reaction medium. nih.gov

For the catalytic reduction of p-nitrobenzamide, the reaction rate is expected to be dependent on the following factors:

Catalyst Activity and Loading: The choice of catalyst (e.g., Pd/C, Raney Nickel) and its concentration will significantly impact the reaction rate.

Hydrogen Pressure (for catalytic hydrogenation): Higher hydrogen pressure generally leads to a faster reaction rate.

Temperature: The reaction rate typically increases with temperature, following the Arrhenius equation, up to an optimal point beyond which catalyst degradation or side reactions may occur.

Solvent: The choice of solvent can affect the solubility of reactants and the efficiency of the catalyst. rsc.org

Table 3: Hypothetical Kinetic Parameters for the Reduction of p-Nitrobenzamide (based on analogous systems)

ParameterConditionEffect on Reaction Rate
Catalyst Concentration IncreasingIncreases (up to a certain limit)
Temperature IncreasingIncreases (Arrhenius behavior)
Reactant Concentration IncreasingIncreases (typically first-order)
Solvent Polarity VariesCan influence catalyst activity and reactant solubility

Further dedicated kinetic studies on the individual steps of this compound synthesis, especially the ammonolysis and reduction stages, are necessary to develop a comprehensive kinetic model. Such a model would be invaluable for the design and optimization of industrial-scale continuous flow reactors.

Derivatization and Analog Synthesis of P Aminobenzoyl Benzamide

Synthesis of Substituted Benzamide (B126) Derivatives

The introduction of various functional groups onto the p-aminobenzoyl benzamide scaffold allows for the fine-tuning of its properties. These substitutions can be strategically placed at the amino moiety or on the benzoyl ring, and multiple functionalities can be incorporated to create complex derivatives.

Modifications at the Amino Moiety

Modifications at the amino group of this compound are a key strategy to alter the compound's reactivity and intermolecular interactions. Common approaches involve N-alkylation or N-arylation, which can impact the solubility and processing characteristics of resulting polymers. For instance, the introduction of N-alkyl or N-benzyl groups on the amine has been shown to facilitate the synthesis of high molecular weight poly(benzamides). researchgate.net

Another significant modification involves the reaction of the amino group to form different functional groups, thereby creating a diverse range of derivatives. For example, the amino group can be a site for further amide bond formation, leading to more complex oligomeric or polymeric structures.

Substitutions on the Benzoyl Ring

Substitution on the benzoyl ring provides another avenue for tailoring the properties of this compound. The introduction of substituents can influence the electronic properties, steric hindrance, and ultimately the solid-state packing of the molecules. For example, the synthesis of 4-amino-2-(triethylene glycol) benzoic acid introduces a solubilizing side chain, which aids in the preparation of organo-soluble oligo- and poly(p-benzamide)s. researchgate.net

Strategies for Multi-functionalized Derivatives

The synthesis of multi-functionalized derivatives of this compound involves a combination of the strategies mentioned above. These complex structures can be designed for specific applications that require a unique set of properties. For instance, a derivative could be functionalized with a reactive group for cross-linking, a solubilizing group for improved processability, and a chromophore for optical applications. The synthesis of such molecules often requires multi-step reaction sequences with careful protection and deprotection of functional groups.

Integration into Polymeric and Supramolecular Structures

A primary application of this compound and its derivatives is in the synthesis of high-performance aromatic polyamides. These polymers are known for their exceptional thermal stability and mechanical strength.

Polycondensation Reactions of this compound Precursors

Polycondensation is the principal method used to polymerize this compound precursors. This process typically involves the reaction of a difunctional monomer, such as p-aminobenzoyl chloride hydrochloride, to form a long polymer chain with the elimination of a small molecule like hydrogen chloride. google.comresearchgate.net The reaction conditions, including the choice of solvent, temperature, and the presence of acid acceptors, are critical in determining the molecular weight and properties of the resulting polymer. researchgate.net For example, low-temperature solution polymerization has been effectively used to produce high molecular weight poly(p-benzamide). google.com

The use of activating agents, such as a combination of triphenylphosphine (B44618) and hexachloroethane, can facilitate the direct polycondensation of p-aminobenzoic acid. researchgate.net The molar ratios of the reagents, monomer concentration, and reaction temperature all play a significant role in the outcome of the polymerization. researchgate.net

Synthesis of Poly(p-benzamide)s and Related Aromatic Polyamides

Poly(p-benzamide) is a well-known aramid polymer synthesized from this compound precursors. These polymers are characterized by their rigid-rod structure, which leads to the formation of liquid crystalline solutions that can be spun into high-strength fibers. researchgate.net The properties of poly(p-benzamide) can be modified by copolymerization with other aromatic diamines or diacyl chlorides.

Formation of Block Copolymers and Functional Materials

The bifunctional nature of this compound allows it to be a precursor for block copolymers, where distinct polymer chains are linked together. While direct polymerization of this compound into homopolymers is not a common route, its derivatization can facilitate the creation of block copolymers and other functional materials.

One conceptual approach involves the modification of the primary amine group to introduce a polymerizable moiety. For instance, the amine can be reacted with a molecule containing a vinyl or other polymerizable group, transforming the this compound into a macromonomer. This macromonomer can then undergo polymerization, such as free radical or controlled radical polymerization, to form a polymer with this compound units as pendant groups. Subsequent grafting of a second polymer chain from a suitable point on this backbone would result in a graft copolymer, a type of block copolymer.

Alternatively, this compound can be envisioned as a segment within a larger polymer chain. This can be achieved by first reacting it with a difunctional molecule that can then link to other monomers. For example, reaction of the amine group with a diacyl chloride could yield a new diamide (B1670390) with terminal acyl chloride groups. This new molecule could then be used in a polycondensation reaction with a diamine to form a polyesteramide or a polyamide block copolymer.

The synthesis of block copolymers containing rigid poly(p-benzamide) (PBA) segments has been explored, which provides a model for how this compound-like structures can be incorporated into functional materials. In one study, a diblock copolymer was synthesized by coupling aniline-terminated poly(p-benzamide) with poly(propylene glycol) that had been activated with terminal p-(chlorocarbonyl)benzoyl end-groups. This method highlights a strategy where a pre-formed block with amide linkages is coupled to a flexible polymer block.

A summary of potential reactants for forming block copolymers starting from a derivatized this compound is presented in the table below.

Starting Material (Derivatized this compound)Co-reactantResulting Block Copolymer Type
This compound-functionalized initiatorMonomer (e.g., styrene, acrylates)Di-block copolymer
Diol-terminated this compound oligomerDiisocyanate and a polyetherPoly(urethane-amide) block copolymer
Dicarboxylic acid-terminated this compound oligomerDiamine and a polyesterPoly(ester-amide-amide) block copolymer

This table presents conceptual synthetic pathways.

These approaches could lead to materials with interesting properties, such as self-assembly into nanostructures, due to the combination of the rigid, aromatic this compound segment and a flexible polymer block. Such materials could find applications in areas like thermoplastic elastomers, and high-performance films and fibers. The inherent thermal stability of the aromatic amide structure could also be imparted to the resulting copolymer.

Preparation of Hybrid and Conjugated this compound Scaffolds

The reactive amine group of this compound is a key feature for its incorporation into hybrid and conjugated scaffolds. Hybrid materials, which combine organic and inorganic components, and conjugated materials, which possess alternating single and multiple bonds leading to electronic conductivity or optical properties, can be accessed through various synthetic strategies.

For the creation of hybrid scaffolds, the amino group of this compound can be used to form covalent or non-covalent linkages with inorganic materials. For example, it can be grafted onto the surface of silica (B1680970) nanoparticles or other metal oxides that have been functionalized with reactive groups like epoxides or isocyanates. This would result in an organic-inorganic hybrid material where the this compound moiety can influence the surface properties, such as hydrophobicity and interaction with other molecules.

In the realm of conjugated materials, the this compound unit can be integrated into a larger π-conjugated system. This can be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, by first halogenating the aromatic ring of the benzamide portion. The amino group could also be diazotized and then subjected to reactions that form conjugated linkages. The resulting conjugated polymers or oligomers containing the this compound unit may exhibit interesting photophysical or electronic properties.

The development of hybrid polymer scaffolds often involves combining a synthetic polymer with biomolecules or other functional organic molecules to enhance biocompatibility and bioactivity. While not directly starting from this compound, studies on hybrid biomimetic scaffolds composed of electrospun polycaprolactone (B3415563) nanofibers and self-assembled peptide amphiphile nanofibers demonstrate a relevant strategy. nih.gov In a similar vein, this compound could be attached to a biodegradable polymer scaffold to introduce specific functionalities.

A general approach for synthesizing a hybrid scaffold could involve the following steps:

Functionalization of a substrate (e.g., a biopolymer film or an inorganic nanoparticle).

Activation of the amino group of this compound or the substrate.

Covalent attachment of this compound to the substrate.

The following table outlines potential components for creating hybrid and conjugated scaffolds with this compound.

Scaffold TypeThis compound RolePotential Co-components
Hybrid MaterialSurface modifierSilica nanoparticles, titanium dioxide, polymer films
Conjugated PolymerMonomeric unitThiophene, fluorene, or other aromatic monomers
Biomimetic ScaffoldBioactive moietyBiodegradable polymers (e.g., PCL, PLA), peptides

This table illustrates conceptual frameworks for scaffold synthesis.

The incorporation of this compound into these scaffolds could lead to materials with applications in sensors, organic electronics, and biomedical devices, where the specific chemical and physical properties of the benzamide unit can be exploited.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed analysis of the proton and carbon environments of p-Aminobenzoyl benzamide (B126) through NMR spectroscopy is crucial for its structural confirmation. This would involve the assignment of chemical shifts and coupling constants from ¹H and ¹³C NMR spectra, and the elucidation of through-bond and through-space correlations using 2D-NMR techniques.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The analysis would involve the interpretation of chemical shifts (δ) and spin-spin coupling constants (J) to assign each proton to its specific position within the molecule's two aromatic rings and the amide and amine functional groups.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of distinct carbon environments in p-Aminobenzoyl benzamide. The chemical shifts of the carbon signals would indicate the types of carbon atoms present (e.g., carbonyl, aromatic, etc.) and provide further confirmation of the compound's carbon skeleton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are powerful tools for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting the different structural fragments of the molecule.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the two amide carbonyl groups, and the aromatic C-H and C=C stretching vibrations. The precise positions of these bands would provide insights into the molecular structure and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for characterizing the vibrations of the aromatic rings and the carbon skeleton of the molecule.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and structural information through fragmentation analysis.

In GC-MS, the compound is vaporized and separated from other components before being ionized, typically by electron impact (EI). This high-energy ionization method induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable clues about the compound's structure.

For this compound, the fragmentation is expected to occur at the weakest bonds, primarily the amide C-N bonds. Based on the known fragmentation of benzamides, several key fragmentation pathways can be predicted researchgate.net. Cleavage of the imide-like C-N bond could generate a benzoyl cation (m/z 105) and a 4-aminobenzoyl radical, or a 4-aminobenzoyl cation (m/z 120) and a benzoyl radical. The benzoyl cation is known to be a stable fragment that can subsequently lose carbon monoxide (CO) to form a phenyl cation (m/z 77) researchgate.net.

Proposed Fragment IonChemical FormulaMass-to-Charge Ratio (m/z)
Molecular Ion [M]+•[C14H12N2O2]+•240
4-Aminobenzoyl cation[C7H6NO]+120
Benzoyl cation[C7H5O]+105
4-Aminophenyl cation[C6H6N]+92
Phenyl cation[C6H5]+77

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. While nominal mass spectrometry might not distinguish between compounds with the same integer mass, HRMS can differentiate between isobars by their exact mass differences.

For this compound, the molecular formula is C14H12N2O2. Using the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the monoisotopic mass can be calculated. HRMS analysis would be used to experimentally verify this exact mass. An experimental measurement matching the theoretical value provides definitive confirmation of the elemental formula.

ParameterValueSource
Molecular FormulaC14H12N2O2 nih.gov
Theoretical Exact Mass240.089877630 Da nih.gov
Nominal Mass240 Da

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure can be constructed. This model reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule.

For this compound, a crystallographic study would elucidate the planarity of the benzamide moieties, the dihedral angle between the two phenyl rings, and the conformation of the central amide linkage. Furthermore, it would provide invaluable information about the intermolecular interactions, such as hydrogen bonding involving the amino group and the amide N-H and C=O groups, which dictate the crystal packing and influence the material's bulk properties. Although crystal structures for closely related compounds like 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate have been reported, a specific crystallographic analysis for this compound (C14H12N2O2) is not available in the surveyed literature researchgate.netresearchgate.net. Such an analysis would be the gold standard for confirming its solid-state architecture.

Crystallographic ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit of the crystal
Bond Lengths & AnglesPrecise geometry of covalent bonds
Torsion AnglesConformation of the molecule (e.g., rotation around bonds)
Intermolecular InteractionsDetails of hydrogen bonding, π-π stacking, and van der Waals forces

Single Crystal X-ray Diffraction (SC-XRD) for Atom Arrangement

A single-crystal X-ray diffraction analysis of this compound would provide precise information on the three-dimensional arrangement of atoms within the crystal lattice. This technique would allow for the determination of key structural parameters such as:

Unit Cell Dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ that define the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, which are crucial for confirming the molecular connectivity and identifying any structural strain.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the rotation around the amide bond and the relative orientation of the two phenyl rings.

This data would be presented in a standardized format, typically in a crystallographic information file (CIF), and would be essential for a complete understanding of the molecule's solid-state structure.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, the following interactions would be of particular interest:

π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions, where the electron clouds of adjacent phenyl rings interact favorably. The analysis would determine the geometry of these interactions (e.g., face-to-face or offset) and the centroid-to-centroid distances.

A thorough analysis of these interactions is critical for understanding the physical properties of the solid material, such as its melting point, solubility, and polymorphism.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. For a molecule such as p-aminobenzoyl benzamide (B126), these calculations can elucidate its geometry, electronic distribution, and behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for determining the ground state electronic structure of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for p-aminobenzoyl benzamide would typically begin with geometry optimization, where the most stable arrangement of atoms in three-dimensional space is determined by finding the minimum energy conformation.

To understand the behavior of this compound upon absorption of light, such as in its application as a UV absorber, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, including electronic transition energies and oscillator strengths. These calculations are crucial for interpreting experimental UV-Vis absorption spectra.

For instance, a TD-DFT analysis would predict the wavelengths at which the molecule absorbs light most strongly and identify the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions). In a study on a similar amino benzoyl thiourea (B124793) derivative, TD-DFT calculations were used to interpret the experimental UV-Vis spectrum by analyzing numerous singlet excited states. This type of analysis provides a detailed picture of the molecule's photophysical behavior.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. Common functionals include B3LYP, which is a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation.

The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets, such as the Pople-style 6-311++G(d,p), provide a more accurate description of the electron distribution, especially for molecules containing heteroatoms and diffuse electron densities. The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately model systems with lone pairs and potential for hydrogen bonding, as is the case for this compound. The selection of an appropriate functional and basis set is a critical step in ensuring the reliability of the computational results.

Electronic Structure and Reactivity Analysis

Beyond determining the structure and energy of this compound, computational methods provide deep insights into its electronic characteristics and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-aminobenzoyl moiety, while the LUMO may be distributed across the benzamide portion of the molecule. DFT calculations can provide precise energy values for these orbitals and the resulting energy gap.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The values in this table are illustrative and represent typical energies for similar aromatic amide compounds. Actual values would be determined from specific DFT calculations for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions such as hydrogen bonding.

In an MEP map, different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the amino group, indicating these as potential sites for hydrogen bond acceptance or electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the amide N-H group would exhibit positive potential, making them likely sites for hydrogen bond donation. This analysis is crucial for understanding how the molecule interacts with other molecules, including solvents and biological receptors.

Fukui Functions for Site Reactivity Prediction

Fukui functions are a key concept in Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is notionally added to or removed from the molecule. Specifically, the Fukui function is defined as the derivative of the electron density (\rho(r)) with respect to the number of electrons at a constant external potential :

For practical calculations, finite difference approximations are used:

For nucleophilic attack (addition of an electron):

For electrophilic attack (removal of an electron):

For radical attack:

A hypothetical table of condensed Fukui function values for selected atoms in this compound, as would be generated from a DFT calculation, is presented below. These values would pinpoint the reactivity of each atomic site.

Atom (for Nucleophilic Attack) (for Electrophilic Attack) (for Radical Attack)
O(carbonyl 1)0.0850.0250.055
O(carbonyl 2)0.0900.0300.060
N(amino)0.0500.1500.100
N(amide)0.0300.0900.060
C(carbonyl 1)0.1200.0400.080
C(carbonyl 2)0.1100.0350.073

Spectroscopic Data Interpretation through Computational Models

Computational models are instrumental in the interpretation of complex experimental spectra. By simulating spectra from the theoretically determined molecular structure and properties, assignments of vibrational modes, nuclear magnetic resonance signals, and electronic transitions can be made with greater confidence.

Predicted Vibrational Frequencies and Comparison with FT-IR Spectra

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies of a molecule in its optimized geometry. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other theoretical limitations, can be compared with experimental FT-IR spectra to provide a detailed assignment of the observed absorption bands.

For this compound, key vibrational modes would include the N-H stretches of the primary amine and the secondary amide, the C=O stretches of the two carbonyl groups, and the aromatic C-H and C=C stretching vibrations. A computational study on the related molecule 3-amino-4-methoxy benzamide highlights the use of DFT (B3LYP/6-311++G**) for assigning vibrational frequencies and analyzing the effects of intramolecular hydrogen bonding. ias.ac.in

Below is a table illustrating a hypothetical comparison between experimental FT-IR frequencies and scaled calculated vibrational frequencies for this compound.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)Assignment
ν(N-H) asym34503455Asymmetric stretch of NH₂
ν(N-H) sym33503352Symmetric stretch of NH₂
ν(N-H) amide32803285N-H stretch of amide
ν(C=O) asym16851688Asymmetric C=O stretch
ν(C=O) sym16501652Symmetric C=O stretch
δ(N-H)16201625N-H bending
ν(C=C) aromatic15901595Aromatic ring stretch

Calculated NMR Chemical Shifts and Validation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to assign signals and confirm the molecular structure.

The following table provides a hypothetical comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.

AtomExperimental δ (ppm)Calculated δ (ppm)
¹H NMR
H (Amine)4.204.15
H (Amide)8.508.45
H (Aromatic)6.70 - 7.906.65 - 7.85
¹³C NMR
C (Carbonyl 1)167.5167.2
C (Carbonyl 2)166.8166.5
C (Aromatic)114.0 - 152.0113.5 - 151.8

Simulation of UV-Vis Spectra and Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The simulated spectrum can then be compared to the experimental spectrum to understand the electronic structure and the nature of the transitions (e.g., π → π* or n → π*).

A study on benznidazole (B1666585) demonstrates the use of TD-DFT to analyze its UV-Vis spectrum, identifying the key molecular orbitals involved in the electronic transitions. researchgate.net For this compound, one would expect intense π → π* transitions associated with the two aromatic rings and the conjugated amide system. The presence of the amino group and carbonyl groups also introduces the possibility of n → π* transitions, although these are typically weaker.

A simulated UV-Vis spectrum would be generated by plotting the calculated oscillator strengths against the corresponding excitation energies (wavelengths). The table below details the kind of information that would be obtained from a TD-DFT analysis of this compound.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution(s)Transition Type
4.103020.45HOMO → LUMOπ → π
4.552720.38HOMO-1 → LUMOπ → π
4.902530.05HOMO → LUMO+1n → π
5.252360.55HOMO-2 → LUMOπ → π

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers for interconversion between them.

Potential Energy Surface Exploration

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is typically done by systematically varying one or more dihedral angles and calculating the energy at each point, while allowing the rest of the molecule to relax. For this compound, the key dihedral angles to scan would be those around the C-N amide bond and the C-C bonds connecting the carbonyl groups to the phenyl rings.

The results of a PES scan can be visualized as a 1D or 2D plot of energy versus the scanned dihedral angle(s). This plot reveals the low-energy conformers and the transition states connecting them. While a specific PES scan for this compound is not available in the literature, such a study would be crucial for understanding its preferred shape and how it might interact with a biological target. The scan would likely reveal that planar or near-planar arrangements of the benzamide moieties are energetically favored to maximize π-conjugation, with rotational barriers defining the molecule's flexibility.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The structure and properties of this compound in the solid state are significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. Computational analyses, such as those employing Density Functional Theory (DFT), can predict and characterize these interactions.

In this compound, the amine (-NH₂) and amide (-CONH-) groups are the primary sites for hydrogen bonding. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the amide nitrogen can act as hydrogen bond acceptors. This allows for the formation of a complex and stable three-dimensional hydrogen-bonding network.

Analysis of the Hirshfeld surface can be employed to visualize and quantify these intermolecular contacts. For analogous molecules, Hirshfeld analysis has shown that H···O/O···H, H···C/C···H, and H···H contacts are the most significant contributors to the crystal packing. researchgate.net The electrostatic potential mapped on the Hirshfeld surface can further reveal the regions of positive and negative potential that drive the formation of these hydrogen bonds. rsc.orgresearchgate.net

A detailed analysis of the hydrogen bonding network in this compound would likely reveal a combination of strong N-H···O bonds forming the primary structural motifs, supplemented by a network of weaker C-H···O and π-stacking interactions involving the aromatic rings. The presence of both a hydrogen bond donor (-NH₂) and an acceptor (C=O) on the para-substituted ring, along with the amide linker, facilitates the formation of an extended and robust supramolecular assembly.

Advanced Theoretical Property Predictions

Advanced computational methods can also be used to predict various properties of this compound, offering insights that can guide experimental studies and applications.

Molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. This compound possesses an electron-donating amino group (-NH₂) and an electron-withdrawing benzoyl group, connected through a phenyl ring, which suggests potential for NLO activity.

Computational studies using DFT are frequently employed to calculate the NLO properties of organic molecules. rsc.org The key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response.

For similar para-substituted aromatic compounds, theoretical calculations have shown that the presence of strong donor and acceptor groups leads to a significant enhancement of the first-order hyperpolarizability. researchgate.net For instance, studies on para-aminobenzoic acid have demonstrated its potential as an NLO material. researchgate.netdntb.gov.ua The calculated NLO properties are often compared to those of standard materials like urea (B33335) or KDP. semanticscholar.org

The NLO properties of this compound can be predicted by performing DFT calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. rsc.org The calculated values would provide a theoretical basis for its potential application in optoelectronic devices.

Table 1: Predicted Non-Linear Optical Properties of this compound (Illustrative)

PropertySymbolPredicted Value (a.u.)
Dipole MomentμValue
Linear PolarizabilityαValue
First-Order HyperpolarizabilityβValue

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

DFT calculations can also be utilized to predict the thermodynamic properties of this compound, such as the standard enthalpy of formation, entropy, and Gibbs free energy. nih.gov These calculations are typically performed by optimizing the molecular geometry and then carrying out frequency calculations.

The thermodynamic functions are crucial for understanding the stability and reactivity of the compound. For example, the enthalpy of formation provides insight into the energy stored within the molecule. The entropy and Gibbs free energy are important for predicting the spontaneity of reactions involving the compound.

Studies on related benzamide derivatives have shown that thermodynamic parameters can be reliably calculated using computational methods. nih.govsemanticscholar.org These calculations often involve the use of isodesmic reactions to improve accuracy. nih.gov

Table 2: Predicted Thermodynamic Functions of this compound at 298.15 K (Illustrative)

Thermodynamic FunctionSymbolPredicted Value
Standard Enthalpy of FormationΔH°fValue (kJ/mol)
Standard EntropyValue (J/mol·K)
Standard Gibbs Free Energy of FormationΔG°fValue (kJ/mol)

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Role of P Aminobenzoyl Benzamide As a Synthetic Intermediate and Building Block

Precursor in Organic Pigment Synthesis

The structural framework of p-Aminobenzoyl benzamide (B126) makes it a valuable precursor in the production of certain organic pigments, particularly those within the azo class. These pigments are characterized by the presence of an azo group (-N=N-) which acts as a chromophore, responsible for the pigment's color.

Table 1: Properties of C.I. Pigment Yellow 181

PropertyDescription
C.I. Name Pigment Yellow 181
Chemical Class Benzimidazolone, Azo
CAS Number 74441-05-7
Molecular Formula C25H21N7O5 chemicalbook.com
Key Characteristics High color strength, good dispersity, excellent heat stability, good light-fastness, acid and alkali resistance. google.com
Primary Use Coloring plastics, industrial paints, printing inks.

The synthesis of azo pigments like C.I. Pigment Yellow 181 involves a multi-step process where p-Aminobenzoyl benzamide functions as a diazo component. The general pathway is as follows:

Diazotization: The primary aromatic amine group (-NH2) on the this compound molecule is converted into a diazonium salt. This reaction is typically carried out in an acidic solution (e.g., hydrochloric acid) with the addition of sodium nitrite (B80452) at low temperatures. google.com

Coupling Reaction: The resulting diazonium salt is then reacted with a coupling component. In the case of Pigment Yellow 181, the coupling component is an acetoacetylated benzimidazolone derivative, specifically 5-acetoacetylaminobenzimidazolone (AABI). google.com The diazonium salt acts as an electrophile and attacks the electron-rich coupling component, forming the stable azo linkage (-N=N-) that defines the pigment's chromophore.

Post-Treatment: The crude pigment formed is then subjected to finishing processes, which may include heating in an organic solvent to achieve the desired crystalline form, particle size, and full coloristic properties. google.com

This synthetic route highlights the essential role of the amine functionality on this compound, which provides the reactive site for the crucial diazotization step, initiating the formation of the final pigment molecule.

Versatile Synthon in Polymer Chemistry and Advanced Materials

The rigid, aromatic structure of this compound, combined with its reactive amine group, makes it a valuable synthon in the field of polymer chemistry for creating high-performance and functional materials.

Aramids, or aromatic polyamides, are a class of high-performance polymers known for their exceptional strength, stiffness, and thermal stability. mdpi.com These properties arise from their rigid-rod molecular structure, composed of aromatic rings linked by amide bonds, which leads to strong intermolecular forces (hydrogen bonding) and a high degree of crystallinity.

While this compound is not a primary monomer for well-known aramids like Kevlar, its structural motifs are representative of the building blocks used in this field. Polymers are typically formed through the polycondensation of an aromatic diamine with an aromatic diacid chloride. researchgate.net Analogues of this compound, such as 4,4'-diaminobenzanilide (B1630359) (which contains an additional amine group), are synthesized and used as monomers to create novel aramid polymers with specific properties like enhanced solubility or modified thermal resistance. scirp.org The introduction of such pre-formed amide linkages can influence the final polymer's processability and performance characteristics.

Beyond traditional aramids, the principles of using aminobenzamide-type structures extend to the creation of more complex and functional polymer architectures. The incorporation of such building blocks can impart specific functionalities. For instance, research into novel aramid copolymers has focused on introducing flexible monomers to improve solubility and processability, allowing for the fabrication of thin, transparent films with high thermal and mechanical properties. nih.gov The fundamental benzamide structure is key to maintaining the desirable high-performance characteristics of the resulting polymer. By modifying the core structure or using it as a base for further chemical elaboration, materials scientists can design polymers for specialized applications.

Intermediate in Complex Organic Molecule Assembly

The utility of this compound extends to its role as an intermediate in the broader field of organic synthesis. Its structure provides a scaffold upon which more complex molecules can be built. The amine group can be readily transformed into a wide array of other functional groups, or it can be used as a nucleophilic site for attaching other molecular fragments.

The synthesis of various biologically active compounds and functional materials often starts from simpler, bifunctional molecules like aminobenzoic acids and their derivatives. nih.govmagtech.com.cn For example, the p-aminobenzoyl moiety is a key component in the synthesis of certain pharmaceuticals and other specialty chemicals. The synthesis of this compound itself often starts from p-nitrobenzoic acid, which undergoes several steps including acylation, amidation, and reduction to yield the final intermediate. google.comgoogle.com This multi-step preparation underscores its value as a specifically designed building block for constructing larger, more complex target molecules in various chemical industries.

Precursor to Structurally Related Amides and Nitrogen Heterocycles

The chemical architecture of this compound, featuring a primary aromatic amine group and an amide linkage, establishes it as a versatile precursor for the synthesis of more complex molecules. guidechem.comguidechem.com Its bifunctional nature allows for selective reactions at either the amino group or the amide moiety, enabling the construction of a variety of structurally related amides and the formation of nitrogen-containing heterocyclic systems.

The primary amino group is a key reactive site, behaving as a potent nucleophile. This allows it to readily participate in acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form new, more complex amides. This classic transformation, often a variation of the Schotten-Baumann reaction, is fundamental in extending the molecular framework. tifr.res.in For instance, reaction with a different benzoyl chloride derivative would yield a bis-amide structure.

Furthermore, the amino group can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly valuable in organic synthesis, serving as a gateway to numerous other functional groups. More importantly, in the context of heterocycle synthesis, this diazonium salt can undergo intramolecular or intermolecular cyclization reactions. For example, it can be coupled with active methylene (B1212753) compounds to forge new heterocyclic rings. Research on related benzamide structures has shown that aminopyrazole-benzamides can be diazotized and subsequently reacted with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to construct fused pyrazolo[5,1-c] guidechem.comguidechem.comnih.govtriazine systems. nih.gov This demonstrates a proven pathway for converting an amino-amide scaffold into complex nitrogen heterocycles.

The amide group itself, while generally stable, can also be involved in synthetic transformations. The N-H proton of the amide can be deprotonated under strong basic conditions, rendering the nitrogen nucleophilic for further functionalization. The carbonyl group of the amide can also direct reactions to adjacent positions on the aromatic ring (ortho-metalation) or participate in condensation reactions. Studies on the synthesis of o-aminobenzamide compounds highlight various strategies, including using the amide and amino groups to build quinazolinones and other fused systems. magtech.com.cn

The table below summarizes the potential transformations of this compound into these classes of compounds.

Functional Group Reaction Type Reagent Example Product Class
Primary Amino GroupAcylationAcetyl ChlorideN-acylated this compound (a new amide)
Primary Amino GroupDiazotization/CouplingSodium Nitrite, HCl; β-naphtholAzo-coupled compound (potential dye)
Primary Amino GroupDiazotization/CyclizationSodium Nitrite, HCl; MalononitrileNitrogen Heterocycle
Amide N-HCondensation/CyclizationPhosgene or equivalentFused Heterocycle (e.g., quinazolinone derivative)

Synthetic Scaffold for Diversification and Library Generation

In modern medicinal chemistry and materials science, the generation of chemical libraries—large collections of structurally related compounds—is a cornerstone of the discovery process. This compound serves as an excellent synthetic scaffold for this purpose, a core structure upon which diverse chemical appendages can be systematically installed. This approach, often termed diversity-oriented synthesis, leverages the compound's distinct reactive handles to rapidly create a multitude of analogues for screening and optimization. frontiersin.org

The strategic placement of the amino and amide groups on separate phenyl rings allows for a modular or combinatorial approach to synthesis. Each functional group can be reacted independently with a different set of building blocks, leading to an exponential increase in the number of final products.

Library Generation Strategy:

Functionalization at the Amino Group: A library of various carboxylic acids can be coupled to the primary amino group of this compound using standard peptide coupling reagents. If one starts with 100 different carboxylic acids, this single step generates 100 new, unique amides.

Functionalization at the Benzamide Ring: The aromatic ring of the terminal benzamide can be modified, for example, through electrophilic aromatic substitution reactions, though this is often less controlled. A more precise approach involves using a library of pre-functionalized benzoyl chlorides in the initial synthesis of the scaffold itself.

This dual-functionalization strategy allows for the creation of a two-dimensional matrix of compounds. If 100 different building blocks are reacted at the amino position and the scaffold was initially built from 100 different benzoyl chlorides, a library of up to 10,000 (100 x 100) distinct molecules could theoretically be generated.

The table below illustrates a simplified combinatorial matrix based on the this compound scaffold.

Scaffold: R¹-C(=O)NH-Ph-NH-R² Building Block at R² (from Acyl Chlorides)
Acetyl Chloride Propionyl Chloride Butyryl Chloride
Building Block at R¹ (from Benzoyl Chlorides)
Benzoyl Chloride Compound ACompound BCompound C
4-Chlorobenzoyl Chloride Compound DCompound ECompound F
4-Methoxybenzoyl Chloride Compound GCompound HCompound I

This systematic approach enables the exploration of a vast chemical space around the core this compound structure. The resulting libraries are invaluable for structure-activity relationship (SAR) studies, where researchers aim to identify which chemical modifications lead to desired biological or material properties. The use of this compound as an intermediate in the pharmaceutical industry points to its utility as such a foundational building block for discovering new active agents. guidechem.comguidechem.com

Conclusion and Future Research Directions

Current Landscape of Research on p-Aminobenzoyl Benzamide (B126)

Current research directly focusing on p-aminobenzoyl benzamide is sparse. The compound is primarily mentioned as an intermediate in the synthesis of more complex molecules, particularly in the field of pigments and dyes. google.com For instance, it is a key raw material in the synthesis of C.I. Pigment Yellow 181, a high-performance organic pigment. google.com

Research on benzamide derivatives, a class to which this compound belongs, is far more extensive. These studies cover a wide range of applications, including medicinal chemistry and materials science. ontosight.ainih.gov Derivatives of 4-aminobenzamide (B1265587) have been synthesized and evaluated for their antimicrobial and antiproliferative activities. rasayanjournal.co.in Furthermore, research into N-substituted benzamide derivatives has been conducted to evaluate their potential as antitumor agents. researchgate.net These broader studies on benzamides provide a foundation for understanding the potential properties and applications of this compound.

Identification of Research Gaps and Challenges

The most significant research gap is the lack of dedicated studies on the biological activities and material properties of this compound itself. While its role as a synthetic intermediate is established, its intrinsic characteristics remain largely unexplored. google.com There is a clear need for systematic evaluation of its potential in areas where other benzamide derivatives have shown promise, such as in the development of novel therapeutic agents or functional materials. ontosight.airesearchgate.net

A major challenge in the study of this compound is its synthesis. The preparation often involves multi-step processes that may have low yields or require harsh reaction conditions. google.comreading.ac.uk For example, one synthetic route involves the condensation of p-aminobenzamide with p-nitrobenzoyl chloride, followed by a reduction step. google.com Simplifying the synthesis and improving its efficiency are crucial for facilitating further research.

Emerging Synthetic Strategies and Catalytic Approaches

Recent advancements in synthetic chemistry offer promising avenues for the synthesis of this compound and its derivatives. Modern methods for amide bond formation are continuously being developed, with a focus on milder reaction conditions and higher efficiency. core.ac.ukresearchgate.net Catalytic approaches, in particular, are gaining traction. For instance, enzyme-catalyzed strategies for the synthesis of N-acyl amino acid amides are being explored as a "green" alternative to conventional chemical methods. nih.gov These biocatalytic methods could potentially be adapted for the synthesis of this compound.

Other emerging strategies include the use of novel coupling reagents and catalytic systems to facilitate amide bond formation. Research into the synthesis of N-acylureas and other benzamide derivatives has highlighted the use of various catalysts and reagents that could be applicable to the synthesis of this compound. reading.ac.uk

A patented method for synthesizing p-aminobenzamide, a precursor, involves reacting p-nitrobenzoic acid with triphosgene, followed by amination and catalytic hydrogenation. This process is noted for its reduced production costs and environmental friendliness. google.com

A method for preparing 4-aminobenzoyl-N-(4-aminobenzoyl) amine involves the condensation of p-aminobenzamide with p-nitrobenzoyl chloride in the presence of an acid-binding agent, followed by reduction. google.com

Advancements in Analytical and Computational Characterization

The characterization of benzamide derivatives is well-established, utilizing a range of spectroscopic and analytical techniques. For any new research on this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry would be essential for structural elucidation. rasayanjournal.co.innanobioletters.com The characterization of N-(4-cyanobenzyl)benzamide, a related compound, involved detailed X-ray crystallography to determine its molecular structure and hydrogen bonding patterns. nih.gov

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound. Density Functional Theory (DFT) calculations can be used to study its molecular structure, electronic properties, and reactivity. nih.gov Molecular docking simulations could be employed to investigate its potential interactions with biological targets, providing insights into possible therapeutic applications. nih.gov

The table below summarizes key physicochemical properties of this compound and a related compound, 4-Amino-N-phenylbenzamide, from available data. nih.govnih.govchemicalbook.com

PropertyThis compound4-Amino-N-phenylbenzamide
Molecular FormulaC14H12N2O2C13H12N2O
Molecular Weight240.26 g/mol212.25 g/mol
IUPAC Name4-amino-N-benzoylbenzamide4-amino-N-phenylbenzamide
Boiling Point (Predicted)432.5±30.0 °CNot Available
Density (Predicted)1.348±0.06 g/cm3Not Available

Outlook on Its Potential in Advanced Chemical Synthesis and Materials Development

The future of this compound likely lies in its application as a building block for advanced materials and complex organic molecules. Its structure, featuring two aromatic rings and reactive amino and amide groups, makes it an attractive candidate for the synthesis of polymers, particularly aromatic polyamides. scirp.orgscirp.org Aromatic polyamides are known for their excellent thermal stability and mechanical properties. scirp.org The introduction of a p-aminobenzoyl group could impart specific functionalities, such as fluorescence, making them suitable for applications in optoelectronics. For example, a polymer incorporating a related structure, 4,4'-diaminobenzanilide (B1630359), was found to emit strong blue fluorescence, suggesting its potential use in organic light-emitting diodes (OLEDs). scirp.orgscirp.org

In advanced chemical synthesis, this compound could serve as a scaffold for creating libraries of new compounds for drug discovery. The amino group provides a convenient handle for further functionalization, allowing for the generation of diverse molecular architectures. nih.gov The exploration of its derivatives could lead to the discovery of new compounds with valuable biological activities, following the trend of other benzamide-based compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-aminobenzoyl benzamide, and how can purity be optimized during synthesis?

  • Methodological Answer : p-Aminobenzoyl benzamide can be synthesized via amidation reactions between p-aminobenzoic acid derivatives and benzoyl chloride under controlled conditions. Key steps include:

  • Activation of the carboxylic acid group using coupling agents (e.g., EDC/HOBt) to form the benzamide bond.
  • Purification via recrystallization or column chromatography to remove unreacted starting materials.
  • Characterization using spectroscopic methods (NMR, IR) and HPLC to confirm purity (>95%) .
    • Critical Consideration : Monitor reaction pH and temperature to minimize side reactions (e.g., hydrolysis of the amide bond) .

Q. How can structural features of p-aminobenzoyl benzamide be analyzed to predict its reactivity and binding properties?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to analyze electron distribution and hydrogen-bonding potential of the amino and benzamide groups.
  • Spectroscopy : IR and 1H^{1}\text{H}-NMR can identify functional groups (e.g., NH2_2 at ~6.5 ppm, aromatic protons at 7.0–8.0 ppm).
  • Crystallography : X-ray diffraction reveals spatial arrangement, critical for understanding interactions with biological targets .

Q. What safety protocols are essential when handling p-aminobenzoyl benzamide in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Ensure adequate ventilation to prevent inhalation of fine particles.
  • Store in a dry, cool environment away from oxidizing agents.
  • Refer to Safety Data Sheets (SDS) for spill management and first aid (e.g., rinse skin with water for 15 minutes) .

Advanced Research Questions

Q. How does p-aminobenzoyl benzamide interact with histone deacetylases (HDACs), and what experimental approaches validate its inhibitory activity?

  • Methodological Answer :

  • Enzyme Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., acetylated lysine derivatives) and compare with known inhibitors like MS-275.
  • Cellular Studies : Assess hyperacetylation of histones (H3/H4) via Western blotting in tumor cell lines (e.g., A2780, MCF7).
  • In Vivo Models : Evaluate antitumor efficacy in xenograft models, monitoring tumor volume and survival rates .
    • Data Contradiction Note : Some benzamide derivatives show class-specific HDAC inhibition (e.g., HDAC1/3 vs. HDAC6), requiring isoform-selective assays to resolve discrepancies .

Q. What strategies enhance the bioavailability and target selectivity of p-aminobenzoyl benzamide derivatives in drug design?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents (e.g., trifluoroacetyl, chlorophenyl) to improve membrane permeability and binding affinity.
  • Prodrug Design : Mask polar groups (e.g., amino) with cleavable moieties (e.g., esters) for passive diffusion.
  • Molecular Dynamics (MD) Simulations : Predict interactions with biological targets (e.g., SARS-CoV-2 PLpro) to guide rational design .

Q. How can researchers resolve contradictions in reported biological activities of benzamide derivatives across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets (e.g., IC50_{50}, EC50_{50}) across publications, accounting for assay conditions (pH, temperature).
  • Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends.
  • Independent Validation : Replicate key experiments in standardized models (e.g., NIH/3T3 fibroblasts) .

Q. What role does the p-aminobenzoyl moiety play in photopharmacological applications?

  • Methodological Answer :

  • Photoswitching : Incorporate azobenzene groups to enable light-dependent isomerization, modulating target binding (e.g., glutamate transporters).
  • X-ray Crystallography : Resolve binding modes of E/Z isomers (PDB IDs: 6ZLH, 6ZL4) to validate light-induced conformational changes .

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